N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide
Description
N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group, a methoxypyridine moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-22-16-5-2-13(10-17-16)11-19-6-8-20(9-7-19)12-15(21)18-14-3-4-14/h2,5,10,14H,3-4,6-9,11-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRVYCLTYDZXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCN(CC2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to achieving high efficiency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxypyridine moiety can yield N-oxides, while reduction of the piperazine ring can produce secondary amines.
Scientific Research Applications
N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[4-(pyridin-3-yl)methyl]piperazin-1-yl]acetamide
- N-cyclopropyl-2-[4-(6-chloropyridin-3-yl)methyl]piperazin-1-yl]acetamide
- N-cyclopropyl-2-[4-(6-fluoropyridin-3-yl)methyl]piperazin-1-yl]acetamide
Uniqueness
N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide is unique due to the presence of the methoxypyridine moiety, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
